Cas no 175796-50-6 (13-Acetyl,12-Phenacetyl-Phorbol 20-Homovanillate)

175796-50-6 structure
Nom du produit:13-Acetyl,12-Phenacetyl-Phorbol 20-Homovanillate
13-Acetyl,12-Phenacetyl-Phorbol 20-Homovanillate Propriétés chimiques et physiques
Nom et identifiant
-
- Benzeneacetic acid,4-hydroxy-3-methoxy-,[(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-9-[(phenylacetyl)oxy]-1H-cyclopropa[3,4]benz[1,2-e]azulen-3-yl]methylester
- Benzeneacetic acid,4-hydroxy-3-methoxy-,[(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-9-[(phenylacetyl)oxy]-1H-cycloprop
- PPAHV
- [(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-1,1,6,8-tetraMethyl-5-oxo-9-[phenylacetyl)oxy]-1H-cyclopropa[3,4]benz[1,2-e]azulen-3-yl]Methyle
- Phorbol 12-phenylacetate 13-acetate 20-homovanillate
- ((1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a(Acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5
- [(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-9-[phenylacetyl)oxy]-1H-cyclopropa[3,4]benz[1,2-e]azulen-3-yl]methylesterbenzeneaceticacid
- PPAHV >99%
- Phorbol-12-phenylacetate-13-acetate-20-homovanillate
- NCGC00162421-02
- [(1S,2S,6R,10S,11R,13S,14R,15R)-13-acetyloxy-1,6-dihydroxy-8-[[2-(4-hydroxy-3-methoxyphenyl)acetyl]oxymethyl]-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-phenylacetate
- Phorbol 12-phenylacetate 13-acetate 20-homovanillate, solid
- CHEMBL104647
- Benzeneacetic acid, 4-hydroxy-3-methoxy-, (9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,9,9a-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-9-((phenylacetyl)oxy)-1H-cyclopropa(3,4)benz(1,2-e)azulen-3-yl)methyl ester, (1aR-(1aalpha,1bbeta,4abeta,7aalpha,7balpha,8alpha,9beta,9aalpha))-
- 13-Acetyl,12-Phenacetyl-Phorbol 20-Homovanillate
- Q27088432
- DTXSID10938709
- {9a-(Acetyloxy)-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-9-[(phenylacetyl)oxy]-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-1H-cyclopropa[3,4]benzo[1,2-e]azulen-3-yl}methyl (4-hydroxy-3-methoxyphenyl)acetate
- 12-O-Phenylacetyl-13-O-acetylphorbol-20-homovanillate
- [(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-9-[phenylacetyl)oxy]-1H-cyclopropa[3,4]benz[1,2-e]azulen-3-yl]methyl ester benzeneacetic acid
- BDBM50052440
- 175796-50-6
- NCGC00162421-01
- AKOS024456617
- GTPL2490
- J-011134
- Phenyl-acetic acid (1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a-acetoxy-4a,7b-dihydroxy-3-[2-(4-hydroxy-3-methoxy-phenyl)-acetoxymethyl]-1,1,6,8-tetramethyl-5-oxo-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-1H-cyclopropa[3,4]benzo[1,2-e]azulen-9-yl ester
- Benzeneacetic acid, 4-hydroxy-3-methoxy-, [(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-9-[(phenylacetyl)oxy]-1H-cyclopropa[3,4]benz[1,2-e]azulen-3-yl]methyl ester
-
- Piscine à noyau: InChI=1S/C39H44O11/c1-21-14-30-37(45,34(21)44)19-26(20-48-31(42)18-25-12-13-28(41)29(16-25)47-6)15-27-33-36(4,5)39(33,50-23(3)40)35(22(2)38(27,30)46)49-32(43)17-24-10-8-7-9-11-24/h7-16,22,27,30,33,35,41,45-46H,17-20H2,1-6H3/t22-,27+,30-,33-,35-,37-,38-,39-/m1/s1
- La clé Inchi: OGRGWTXWAZBJKF-JXWJAAHMSA-N
- Sourire: COC1C(O)=CC=C(CC(OCC2C[C@@]3(C(C(C)=C[C@H]3[C@]3(O)[C@H]([C@H]4[C@]([C@H](OC(CC5=CC=CC=C5)=O)[C@H]3C)(OC(C)=O)C4(C)C)C=2)=O)O)=O)C=1
Propriétés calculées
- Qualité précise: 688.28800
- Masse isotopique unique: 688.288
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 3
- Nombre de récepteurs de liaison hydrogène: 11
- Comptage des atomes lourds: 50
- Nombre de liaisons rotatives: 12
- Complexité: 1440
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 8
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Nombre d'tautomères: 9
- Charge de surface: 0
- Surface topologique des pôles: 166Ų
- Le xlogp3: 3.7
Propriétés expérimentales
- Couleur / forme: Solide blanc
- Dense: 1.36
- Point d'ébullition: 792.4°Cat760mmHg
- Point d'éclair: 241.1°C
- Indice de réfraction: 1.629
- Solubilité: DMSO: soluble
- Le PSA: 165.89000
- Le LogP: 3.80230
- Solubilité: Soluble dans le diméthylsulfoxyde
13-Acetyl,12-Phenacetyl-Phorbol 20-Homovanillate Informations de sécurité
- Wgk Allemagne:3
- Conditions de stockage:Desiccate at -20°C
13-Acetyl,12-Phenacetyl-Phorbol 20-Homovanillate PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci6828-1mg |
PPAHV |
175796-50-6 | 98% | 1mg |
¥2302.00 | 2023-09-09 | |
TRC | P698985-5mg |
13-Acetyl,12-Phenacetyl-Phorbol 20-Homovanillate |
175796-50-6 | 5mg |
$ 2893.00 | 2023-04-16 | ||
TRC | P698985-1mg |
13-Acetyl,12-Phenacetyl-Phorbol 20-Homovanillate |
175796-50-6 | 1mg |
$ 603.00 | 2023-04-16 | ||
TRC | P698985-2.5mg |
PPAHV |
175796-50-6 | 2.5mg |
90.00 | 2021-07-19 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-202296-1 mg |
PPAHV, |
175796-50-6 | ≥98% | 1mg |
¥1,015.00 | 2023-07-10 | |
TRC | P698985-10mg |
13-Acetyl,12-Phenacetyl-Phorbol 20-Homovanillate |
175796-50-6 | 10mg |
$ 4500.00 | 2023-09-06 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-202296-1mg |
PPAHV, |
175796-50-6 | ≥98% | 1mg |
¥1015.00 | 2023-09-05 |
13-Acetyl,12-Phenacetyl-Phorbol 20-Homovanillate Littérature connexe
-
Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
-
Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229
Classification associée
- Solvants et chimiques organiques Composés organiques Lipides et molécules semblables aux lipides lipides prényles Tiglanes et ingénanes diterpènes
- Solvants et chimiques organiques Composés organiques Lipides et molécules semblables aux lipides lipides prényles diterpènes Tiglanes et ingénanes diterpènes
175796-50-6 (13-Acetyl,12-Phenacetyl-Phorbol 20-Homovanillate) Produits connexes
- 2445790-66-7(6-amino-1,2,4triazolo1,5-apyrimidin-7-ol dihydrobromide)
- 115273-52-4(3,3-dimethoxy-1-(thiophen-2-yl)propan-1-one)
- 1807044-64-9(4-Bromo-2-fluoro-5-nitrobenzenesulfonamide)
- 1367982-69-1(4H,5H,6H,7H-thieno3,2-bpyridine-2-carboxylic acid)
- 896371-41-8(N-2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl-N'-(3,5-dimethylphenyl)ethanediamide)
- 1806933-96-9(Ethyl 5-chloro-2-(difluoromethyl)-3-hydroxypyridine-6-acetate)
- 2228591-84-0(3,3-difluoro-1-(4-methoxy-3-nitrophenyl)cyclobutylmethanamine)
- 885275-52-5(Imidazo[1,2-a]pyridine-2-carboxylicacid, 8-cyano-3-iodo-, ethyl ester)
- 1448129-79-0(N-{2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}-4-(1H-pyrrol-1-yl)benzamide)
- 1261230-29-8((5-Fluoro-pyrimidin-2-yl)-piperidin-3-yl-amine hydrochloride)
Fournisseurs recommandés
Handan Zechi Trading Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membre gold
Fournisseur de Chine
Réactif

Suzhou Senfeida Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Shanghai Jinhuan Chemical CO., LTD.
Membre gold
Fournisseur de Chine
Lot

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membre gold
Fournisseur de Chine
Réactif
